molecular formula C16H16N2O6S B3567252 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine

Cat. No.: B3567252
M. Wt: 364.4 g/mol
InChI Key: ISXGYQZVJVNFNR-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine (CAS: 1024-30-2) is a sulfonylmorpholine derivative with the molecular formula C₁₀H₁₂N₂O₅S and an average molecular mass of 272.275 g/mol . Its structure consists of a morpholine ring connected via a sulfonyl (-SO₂-) group to a phenyl ring substituted with a 4-nitrophenoxy group.

However, analogous compounds, such as 4-[(4-methoxyphenyl)sulfonyl]morpholine, are synthesized via reactions with aryl bromides or Grignard reagents .

Properties

IUPAC Name

4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c19-18(20)13-1-3-14(4-2-13)24-15-5-7-16(8-6-15)25(21,22)17-9-11-23-12-10-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXGYQZVJVNFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332880
Record name 4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

297743-47-6
Record name 4-[4-(4-nitrophenoxy)phenyl]sulfonylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrophenol with 4-bromophenylsulfonyl chloride in the presence of a base to form 4-(4-nitrophenoxy)phenylsulfonyl chloride. This intermediate is then reacted with morpholine to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions.

Chemical Reactions Analysis

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:

Scientific Research Applications

4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. For example, its anthelmintic activity is attributed to its ability to undergo cytochrome P-450 dependent reduction, forming reactive species that interact with DNA and disrupt normal cellular functions in parasites . This mechanism is similar to that of other nitroaromatic compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine to other morpholine and sulfonyl derivatives are critical for understanding its unique properties. Below is a detailed comparison:

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents Molecular Mass (g/mol) Key Properties/Applications Evidence Source
This compound C₁₀H₁₂N₂O₅S 4-Nitrophenoxy, sulfonylmorpholine 272.275 High polarity, potential medicinal use
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 4-Nitrophenyl, thiomorpholine (S atom) 224.28 Increased lipophilicity, antimycobacterial activity
4-[4-(Morpholinosulfonyl)-2-nitrophenyl]morpholine C₁₄H₁₉N₃O₆S 2-Nitro, dual morpholine-sulfonyl 357.38 Enhanced hydrogen bonding, crystal stability
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ 4-Nitrophenyl, morpholine (no sulfonyl) 208.22 Anticancer intermediate, chair conformation in crystals
4-[(3-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]morpholine C₁₉H₁₈N₄O₆S₂ Oxadiazole, nitrobenzylthio 486.56 Bioactive heterocyclic framework

Physicochemical Properties

  • Lipophilicity : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit higher lipophilicity due to the sulfur atom, compared to sulfonylmorpholines .
  • Crystal Packing : Sulfonylmorpholines like the title compound form stable crystals via aromatic stacking (π-π interactions) and hydrogen bonding. In contrast, thiomorpholine analogs adopt centrosymmetric dimers due to C–H···O interactions .
  • Thermal Stability : Sulfonyl groups enhance thermal stability, as seen in polyurethane elastomers derived from sulfonyl-containing diamines .

Key Research Findings

  • Structural Insights : X-ray crystallography reveals that 4-(4-nitrophenyl)morpholine adopts a chair conformation with aromatic stacking distances of 3.772 Å .
  • Synthetic Yields : Thiomorpholine derivatives achieve yields >70% under optimized nucleophilic substitution conditions .
  • Biological Activity: Nitro groups enhance bioactivity; for example, 4-[4-(morpholinosulfonyl)-2-nitrophenyl]morpholine derivatives are investigated for kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine
Reactant of Route 2
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4-[4-(4-Nitrophenoxy)phenyl]sulfonylmorpholine

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